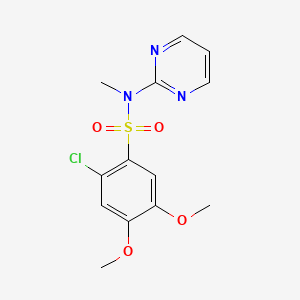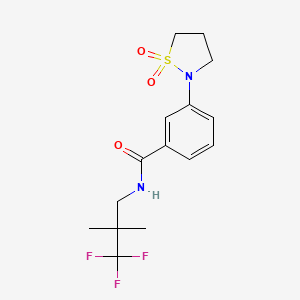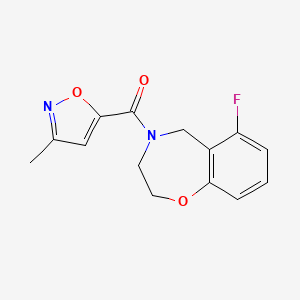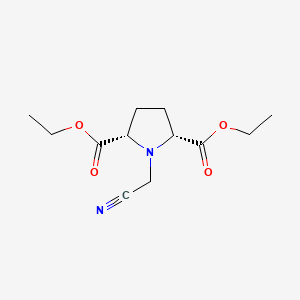![molecular formula C12H12BrN5S B6626695 6-bromo-2-[2-(2-methylpyrazol-3-yl)ethylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B6626695.png)
6-bromo-2-[2-(2-methylpyrazol-3-yl)ethylsulfanyl]-1H-imidazo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2-[2-(2-methylpyrazol-3-yl)ethylsulfanyl]-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a unique combination of bromine, sulfur, and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-[2-(2-methylpyrazol-3-yl)ethylsulfanyl]-1H-imidazo[4,5-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate can then be further reacted with 2-(2-methylpyrazol-3-yl)ethylsulfanyl derivatives under phase transfer catalysis conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
化学反応の分析
Types of Reactions
6-bromo-2-[2-(2-methylpyrazol-3-yl)ethylsulfanyl]-1H-imidazo[4,5-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfur-containing side chain can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Typical conditions involve moderate temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
6-bromo-2-[2-(2-methylpyrazol-3-yl)ethylsulfanyl]-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.
作用機序
The mechanism of action of 6-bromo-2-[2-(2-methylpyrazol-3-yl)ethylsulfanyl]-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, such as antimicrobial activity or enzyme inhibition .
類似化合物との比較
Similar Compounds
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: A precursor in the synthesis of the target compound.
2-bromo-6-methylpyridine: Another brominated heterocyclic compound with different applications.
Uniqueness
6-bromo-2-[2-(2-methylpyrazol-3-yl)ethylsulfanyl]-1H-imidazo[4,5-b]pyridine is unique due to its combination of a bromine atom, a sulfur-containing side chain, and an imidazo[4,5-b]pyridine core. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
特性
IUPAC Name |
6-bromo-2-[2-(2-methylpyrazol-3-yl)ethylsulfanyl]-1H-imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN5S/c1-18-9(2-4-15-18)3-5-19-12-16-10-6-8(13)7-14-11(10)17-12/h2,4,6-7H,3,5H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZYDEITWHSZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCSC2=NC3=C(N2)C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-bromo-2-[(3-cyano-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B6626612.png)

![Ethyl 4-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate](/img/structure/B6626636.png)

![[4-(5-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(furan-3-yl)methanone](/img/structure/B6626659.png)
![3-(2-methoxyethyl)-N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B6626666.png)


![8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile](/img/structure/B6626689.png)
![N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide](/img/structure/B6626696.png)
![5-(5-chloro-2-methoxyphenyl)-3-[2-(2-methylpyrazol-3-yl)ethylsulfanyl]-1H-1,2,4-triazole](/img/structure/B6626703.png)
![8-Chloro-6-methyl-4-[(2-morpholin-4-yl-2-oxoethyl)amino]quinoline-3-carbonitrile](/img/structure/B6626710.png)
![1-[[(2S,4S)-4-fluoro-1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]methyl]-1,3-dimethyl-3-propan-2-ylurea](/img/structure/B6626718.png)
![1-[[(2S,4S)-4-fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]methyl]-1,3-dimethyl-3-propan-2-ylurea](/img/structure/B6626726.png)
